![molecular formula C₁₈H₂₅N₃O₂ B1142286 (2'S,2R,trans)-Saxagliptin CAS No. 1564266-00-7](/img/structure/B1142286.png)
(2'S,2R,trans)-Saxagliptin
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Overview
Description
(2’S,2R,trans)-Saxagliptin is a dipeptidyl peptidase-4 inhibitor used in the treatment of type 2 diabetes mellitus. It works by increasing the levels of incretin hormones, which help to regulate blood glucose levels. This compound is known for its ability to improve glycemic control in patients with type 2 diabetes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’S,2R,trans)-Saxagliptin involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic ring system, introduction of the amino group, and the final coupling with a suitable protecting group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of (2’S,2R,trans)-Saxagliptin is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
(2’S,2R,trans)-Saxagliptin undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Conditions typically involve acidic or basic environments and controlled temperatures.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas. Conditions often involve the use of solvents like ethanol or tetrahydrofuran and controlled temperatures.
Substitution: Common reagents include halogens, alkylating agents, and acylating agents. Conditions typically involve the use of organic solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives, depending on the functional groups involved.
Scientific Research Applications
Glycemic Control in Type 2 Diabetes
Numerous clinical trials have demonstrated the effectiveness of (2'S,2R,trans)-Saxagliptin in achieving glycemic control. For instance, a study involving patients inadequately controlled on metformin showed significant reductions in glycated hemoglobin (HbA1c) levels:
Study | Treatment Group | HbA1c Reduction | Statistical Significance |
---|---|---|---|
A | Saxagliptin + Metformin | -0.66% | p < 0.0001 |
B | Saxagliptin + Sulphonylurea | -0.59% | p < 0.0001 |
These findings indicate that this compound is effective as an add-on therapy to improve glycemic control in patients with type 2 diabetes who are not adequately managed with other medications .
Cardiovascular Benefits
Research has also explored the cardiovascular effects of this compound. In the SAVOR-TIMI 53 trial, saxagliptin was associated with a reduced risk of major adverse cardiovascular events (MACE) compared to placebo:
Outcome | Saxagliptin Group | Placebo Group | Hazard Ratio (HR) |
---|---|---|---|
MACE | Lower incidence | Higher incidence | HR 0.91 (95% CI: 0.85-0.97) |
This suggests that saxagliptin may provide cardiovascular protection for patients with type 2 diabetes .
Renal Outcomes
The impact of this compound on renal function has been evaluated in various studies. The SAVOR-TIMI 53 trial also reported improvements in renal outcomes:
Parameter | Baseline ACR (mg/g) | Post-treatment ACR (mg/g) |
---|---|---|
Saxagliptin | 63.8 ± 134.2 | 40.9 ± 83.0 |
Placebo | Not applicable | Not applicable |
These results indicate that saxagliptin can reduce albumin-to-creatinine ratio (ACR), suggesting protective effects against diabetic nephropathy without adversely affecting estimated glomerular filtration rate (eGFR) .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a model compound for studying DPP-4 inhibitors and their interactions with biological macromolecules. Its unique bicyclic structure allows researchers to explore new synthetic methodologies and develop more potent analogs for therapeutic use.
Biological Studies
Biological research has focused on the compound's role in glucose metabolism and its interaction with various cellular pathways involved in diabetes management. Studies have shown that saxagliptin can improve endothelial function and reduce inflammatory markers associated with diabetes complications .
Case Studies
Case Study: Efficacy and Safety Profile
A randomized controlled trial assessed the safety and efficacy of saxagliptin as an adjunct therapy for patients with type 2 diabetes inadequately controlled on metformin alone:
- Participants: 743 patients
- Duration: 24 weeks
- Findings: Saxagliptin led to significant reductions in HbA1c without increasing the risk of hypoglycemia or weight gain compared to placebo.
This study underscores the favorable safety profile of saxagliptin when used alongside standard diabetes treatments .
Mechanism of Action
The mechanism of action of (2’S,2R,trans)-Saxagliptin involves the inhibition of dipeptidyl peptidase-4, an enzyme that degrades incretin hormones. By inhibiting this enzyme, (2’S,2R,trans)-Saxagliptin increases the levels of incretin hormones, which in turn stimulate the release of insulin and reduce the production of glucagon. This helps to regulate blood glucose levels and improve glycemic control in patients with type 2 diabetes.
Comparison with Similar Compounds
(2’S,2R,trans)-Saxagliptin is unique among dipeptidyl peptidase-4 inhibitors due to its specific chemical structure and pharmacokinetic properties. Similar compounds include:
Sitagliptin: Another dipeptidyl peptidase-4 inhibitor with a different chemical structure and slightly different pharmacokinetic profile.
Vildagliptin: A dipeptidyl peptidase-4 inhibitor with a different chemical structure and mechanism of action.
Linagliptin: A dipeptidyl peptidase-4 inhibitor with a unique chemical structure and long half-life.
Each of these compounds has its own unique properties and advantages, making them suitable for different patient populations and clinical scenarios. (2’S,2R,trans)-Saxagliptin stands out due to its specific chemical structure and its ability to provide consistent glycemic control with a favorable safety profile.
Biological Activity
(2'S,2R,trans)-Saxagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), a key enzyme involved in glucose metabolism. By inhibiting DPP-4, saxagliptin enhances the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play crucial roles in regulating blood glucose levels. This article reviews the biological activity of saxagliptin, focusing on its pharmacological effects, clinical efficacy, and safety profile based on diverse research findings.
Saxagliptin works by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones. The inhibition leads to increased concentrations of GLP-1 and GIP, resulting in:
- Enhanced Insulin Secretion : GLP-1 stimulates insulin release from pancreatic β-cells in a glucose-dependent manner.
- Decreased Glucagon Secretion : Saxagliptin reduces glucagon levels, which helps lower blood glucose.
- Delayed Gastric Emptying : This effect contributes to reduced postprandial glucose spikes.
Pharmacokinetics
Saxagliptin exhibits a favorable pharmacokinetic profile:
- Bioavailability : Approximately 67% after oral administration.
- Half-life : About 2.5 hours for saxagliptin; however, its active metabolite has a longer half-life.
- Metabolism : Primarily metabolized by CYP3A4 and CYP3A5 enzymes.
Clinical Efficacy
Numerous studies have evaluated the efficacy of saxagliptin in managing type 2 diabetes mellitus (T2DM).
Key Study Findings
- Monotherapy Efficacy : In a study involving treatment-naïve patients with T2DM, saxagliptin significantly reduced HbA1c levels compared to placebo over 24 weeks. The mean reductions were -0.43%, -0.46%, and -0.54% for doses of 2.5 mg, 5 mg, and 10 mg respectively versus +0.19% for placebo (p < 0.0001) .
- Combination Therapy : Saxagliptin has been shown to be effective when combined with other antidiabetic agents such as metformin and sulfonylureas. A study demonstrated that adding saxagliptin to metformin therapy resulted in a greater reduction in HbA1c compared to placebo .
- Long-term Effects : A combination therapy study indicated that saxagliptin combined with vitamin D preserved pancreatic β-cell function in patients with adult-onset autoimmune type 1 diabetes .
Safety Profile
Saxagliptin is generally well tolerated among patients:
- Adverse Events : The incidence of adverse events was similar between saxagliptin and placebo groups in various studies .
- Hypoglycemia Risk : Rates of hypoglycemia were low (10.1% with saxagliptin vs. 6.3% with placebo) .
- Weight Management : Saxagliptin does not typically cause weight gain; in fact, some studies reported weight neutrality or slight weight loss .
Data Tables
Properties
IUPAC Name |
(1S,3R,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10-,11+,12-,13-,14+,15-,17?,18?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJUIPDUBHWZPV-BBEOPNRRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@@H]2N([C@H]1C#N)C(=O)[C@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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